

# In-Depth Technical Guide: H-DL-Abu-OH-d6

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## Compound of Interest

Compound Name: *H-DL-Abu-OH-d6*

Cat. No.: *B15557480*

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This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and common applications of **H-DL-Abu-OH-d6**, a deuterated form of DL-2-aminobutyric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

## Core Chemical Properties

**H-DL-Abu-OH-d6** is a stable isotope-labeled amino acid, where six hydrogen atoms in DL-2-aminobutyric acid have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.<sup>[1]</sup> Its chemical properties are summarized in the table below.

Property	Value
IUPAC Name	2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid
Synonyms	DL-2-Aminobutyric-2,3,3,4,4,4-d6 Acid, H-DL-Abu-OH-d6
CAS Number	350820-17-6[1][2]
Molecular Formula	C <sub>4</sub> H <sub>3</sub> D <sub>6</sub> NO <sub>2</sub> [1][2]
Molecular Weight	109.16 g/mol [2]
SMILES	[2H]C([2H])([2H])C([2H])([2H])C([2H])(N)C(O)=O[2]
Appearance	White to off-white solid[2]
Purity	≥95% to 99.94% (product specific)[1][2]

## Physicochemical Data

The following table summarizes the physicochemical properties of the non-deuterated form, DL-2-aminobutyric acid, which are expected to be very similar to **H-DL-Abu-OH-d6**.

Property	Value
Melting Point	291 °C (decomposes)[3]
Solubility	Water: 50 mg/mL (with sonication)[4][5]
pKa	2.29 (at 25°C)[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2]

## Experimental Protocols

### Synthesis of Deuterated Amino Acids

A general method for the synthesis of deuterated amino acids involves the incorporation of deuterium from a solvent isotope. One common approach is the use of a platinum-on-carbon

(Pt/C) catalyst in heavy water ( $D_2O$ ).

Materials:

- DL-2-aminobutyric acid
- Platinum on activated carbon (Pt/C)
- Deuterium oxide ( $D_2O$ , 99.9 atom % D)
- 2-Propanol
- High-pressure reactor with a Teflon liner
- Celite
- 0.22  $\mu m$  filter

Procedure:

- A mixture of DL-2-aminobutyric acid (1 g) and Pt/C (e.g., 3 wt% Pt, 0.40 g) is prepared in a solution of 2-propanol (4 mL) and  $D_2O$  (40 mL).[\[1\]](#)
- The mixture is transferred to a high-pressure reactor.[\[1\]](#)
- The reactor is sealed and heated to a temperature between 100–230 °C with continuous stirring for 24 to 48 hours.[\[1\]](#) The temperature and duration can be optimized to achieve the desired level of deuteration.
- After the reaction, the reactor is cooled to room temperature.[\[1\]](#)
- The Pt/C catalyst is removed by filtration through a pad of Celite, followed by filtration through a 0.22  $\mu m$  filter to remove any fine particles.[\[1\]](#)
- The filtrate is then evaporated to dryness under reduced pressure to yield the crude deuterated product, **H-DL-Abu-OH-d6**.[\[1\]](#)

- If necessary, the crude product can be further purified by washing with ethanol to remove any organic impurities.<sup>[1]</sup>

## Use as an Internal Standard in LC-MS

**H-DL-Abu-OH-d6** is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of its non-deuterated counterpart, DL-2-aminobutyric acid, in biological samples.

Materials:

- **H-DL-Abu-OH-d6** (internal standard)
- DL-2-aminobutyric acid (analyte standard)
- Biological matrix (e.g., plasma, urine, tissue homogenate)
- Acetonitrile or other suitable protein precipitation solvent
- Formic acid or other mobile phase modifier
- LC-MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

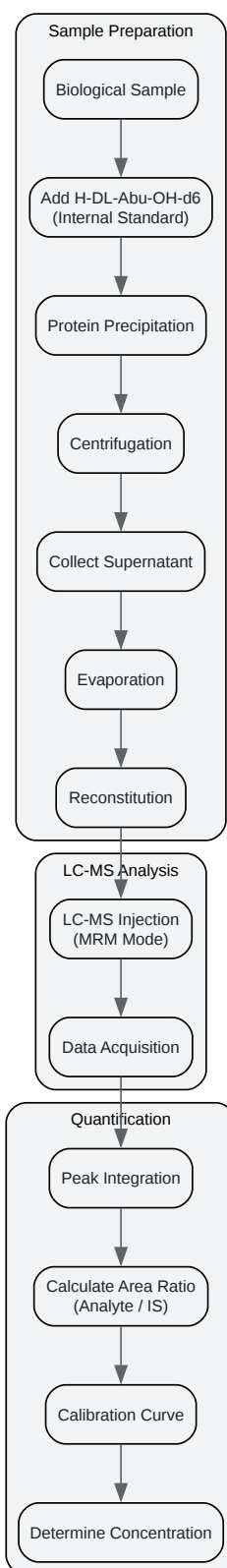
- **Preparation of Stock Solutions:** Prepare a stock solution of **H-DL-Abu-OH-d6** at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol). Prepare a series of calibration standards of DL-2-aminobutyric acid at different concentrations.
- **Sample Preparation:** To a known volume of the biological sample, add a fixed amount of the **H-DL-Abu-OH-d6** internal standard solution.
- **Protein Precipitation:** Precipitate the proteins in the sample by adding a cold organic solvent like acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to sample). Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the analyte and the internal standard.

- **Evaporation and Reconstitution:** Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
- **LC-MS Analysis:** Inject the reconstituted sample into the LC-MS system. Develop a chromatographic method to separate DL-2-aminobutyric acid from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions for both the analyte and the internal standard.
- **Quantification:** Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. Use this calibration curve to determine the concentration of DL-2-aminobutyric acid in the unknown samples.

## Visualizations

### Experimental Workflow for LC-MS Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard and LC-MS.



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